molecular formula C19H17N3O3S3 B11186673 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11186673
M. Wt: 431.6 g/mol
InChI Key: BBYWZZUGOPFVSE-UHFFFAOYSA-N
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Description

    Reagents: Ethyl iodide, sodium methoxide

    Conditions: Reflux in ethanol

  • Step 3: Formation of Final Compound

      Reagents: Intermediate benzothiazole derivatives, acetic anhydride

      Conditions: Reflux in acetic anhydride

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with ethyl bromoacetate to form the benzothiazole ring. This intermediate is then further reacted with various reagents to introduce the ethoxy and methoxy groups.

    • Step 1: Formation of Benzothiazole Core

        Reagents: 2-aminothiophenol, ethyl bromoacetate

        Conditions: Reflux in ethanol, presence of a base such as potassium carbonate

    Chemical Reactions Analysis

    Types of Reactions

    2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

    • Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

        Reagents: Hydrogen peroxide, m-chloroperbenzoic acid

        Conditions: Room temperature, solvent such as dichloromethane

    • Reduction: The nitro groups, if present, can be reduced to amines.

        Reagents: Hydrogen gas, palladium on carbon

        Conditions: Room temperature, atmospheric pressure

    • Substitution: The ethoxy and methoxy groups can be substituted with other functional groups.

        Reagents: Various alkyl halides, nucleophiles

        Conditions: Reflux in appropriate solvents

    Major Products Formed

    The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

    Scientific Research Applications

    2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

      Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial enzymes and proteins.

      Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

      Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.

    Mechanism of Action

    The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes.

    Comparison with Similar Compounds

    Similar Compounds

    Uniqueness

    Compared to similar compounds, 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is unique due to its dual benzothiazole rings with distinct ethoxy and methoxy substituents

    Properties

    Molecular Formula

    C19H17N3O3S3

    Molecular Weight

    431.6 g/mol

    IUPAC Name

    2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

    InChI

    InChI=1S/C19H17N3O3S3/c1-3-25-12-5-7-14-16(9-12)28-19(21-14)26-10-17(23)22-18-20-13-6-4-11(24-2)8-15(13)27-18/h4-9H,3,10H2,1-2H3,(H,20,22,23)

    InChI Key

    BBYWZZUGOPFVSE-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC

    Origin of Product

    United States

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